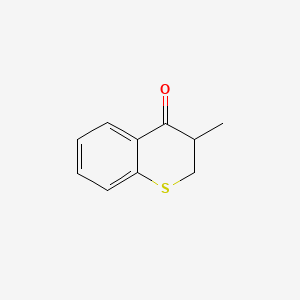

Thiochroman-4-one, 3-methyl-

Übersicht

Beschreibung

Thiochroman-4-one, 3-methyl- is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family These compounds are structurally related to chromones, where the oxygen atom in the chromone ring is replaced by a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiochroman-4-one, 3-methyl- can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to yield thiochroman-4-ones in moderate yields . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of acrylates obtained from thiophenols and propiolates .

Industrial Production Methods

Industrial production of thiochroman-4-one, 3-methyl- typically follows similar synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize production costs.

Analyse Chemischer Reaktionen

Key Reaction Scheme:

Nucleophilic Substitution Reactions

The ketone group at position 4 undergoes nucleophilic additions:

-

Condensation with aldehydes : Reacting 3-methylthiochroman-4-one with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol/KOH yields 3-(arylidene)-3-methylthiochroman-4-ones (70% yield) .

-

Reaction with hydrazines : Treatment with methyl- or phenylhydrazines forms thiochromeno[3,4-c]pyrazoles , which exhibit tautomerism .

Example Data:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Methylthiochroman-4-one | 4-Dimethylaminobenzaldehyde, KOH | (Z)-3-(4-Dimethylaminobenzylidene) derivative | 70% |

Oxidation and Functionalization

-

Sulfoxidation : Oxidation with urea hydrogen peroxide (UHP) and diphenyl diselenide in CHCl converts the sulfide group to a sulfoxide, yielding 3-methylthiochroman-4-one 1-oxide (73% yield) .

-

Formation of vinyl sulfones : Dehydrogenation of 3-methylthiochroman-4-one sulfones produces 3-methyl-4H-thiochromen-4-one 1,1-dioxide , a potent antileishmanial agent (EC < 10 μM) .

Multicomponent Reactions

3-Methylthiochroman-4-one participates in tandem cycloadditions :

-

Q-tube-assisted cyclocondensation with arylhydrazonals and NHOAc at 170°C forms thiochromeno[4,3-b]pyridines in 60–85% yield .

-

Two-component assembly with alkynes and aldehydes under Rh catalysis produces spirocyclic derivatives with three stereogenic centers (e.g., 3z , 34% yield) .

Biological Activity-Driven Modifications

Derivatives of 3-methylthiochroman-4-one show significant bioactivity:

-

Antileishmanial agents : Vinyl sulfone derivatives (e.g., 4h–m ) exhibit EC values < 10 μM against Leishmania parasites .

-

Antiviral activity : Condensation with dibenzofuran yields analogs active against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) .

Bioactivity Data Table:

| Derivative | Target Organism | EC/MIC | Selectivity Index | Source |

|---|---|---|---|---|

| 3-Methyl-4H-thiochromen-4-one 1,1-dioxide | Leishmania donovani | 8.5 μM | >100 | |

| 3-Cyanomethylene derivative | M. tuberculosis H37Rv | 12.5 μg/mL | N/A |

Acid-Catalyzed Rearrangements

-

Isopropenylthiochromenone formation : Treatment with methanesulfonic acid induces rearrangement to 3-isopropenylthiochromenone , a precursor for Diels-Alder reactions .

-

Dimerization : Acidic conditions promote retro-Michael reactions, forming dimeric structures (e.g., 3 ) via carbocation intermediates .

Green Chemistry Approaches

Wissenschaftliche Forschungsanwendungen

Biological Activities

Thiochroman-4-one derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key applications include:

- Anticancer Activity : Research indicates that thiochroman-4-one derivatives possess significant antitumor properties against various human cancer cell lines. For instance, certain derivatives have shown selective cytotoxicity with EC50 values below 10 μM .

- Antileishmanial Activity : Compounds derived from thiochroman-4-one have demonstrated potent activity against Leishmania species, which are responsible for leishmaniasis. Some derivatives have exhibited selectivity indices over 100, indicating low cytotoxicity alongside high efficacy .

- Antimicrobial Properties : Thiochroman-4-one derivatives have been evaluated for their antibacterial and antifungal activities. A series of compounds showed broad-spectrum activity against various pathogenic strains, outperforming traditional antibiotics in some cases .

Case Studies

- Leishmaniasis Treatment : A study synthesized several thiochroman-4-one derivatives and evaluated their efficacy against Leishmania panamensis. The most effective compounds displayed EC50 values significantly lower than 10 μM, indicating their potential as therapeutic agents for leishmaniasis .

- Anticancer Research : In a comprehensive study involving multiple cancer cell lines (e.g., breast cancer, melanoma), specific thiochroman-4-one derivatives exhibited remarkable cytotoxic effects, with some compounds showing activity against all tested lines. The structure-activity relationship (SAR) revealed that modifications in substituents greatly influenced their efficacy .

- Antimicrobial Activity : Recent evaluations of spiropyrrolidine derivatives containing thiochroman-4-one moieties demonstrated significant antimicrobial effects against both bacterial and fungal strains. These compounds were found to have favorable ADMET profiles, suggesting good drug-likeness and potential for further development .

Industrial Applications

In addition to their medicinal uses, thiochroman-4-one derivatives are also explored for industrial applications:

- Material Science : These compounds are being investigated for their unique optical properties, which could lead to advancements in material science and the development of novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of thiochroman-4-one, 3-methyl- involves its interaction with specific molecular targets and pathways. For example, thiochroman-4-one derivatives with a vinyl sulfone moiety have shown high antileishmanial activity by targeting intracellular amastigotes of Leishmania panamensis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Thiochroman-4-one, 3-methyl- can be compared with other similar compounds such as chromones and thiochromones. While chromones contain an oxygen atom in the ring, thiochromones have a sulfur atom, which significantly alters their reactivity and biological activities . Thiochroman-4-one derivatives are generally less reactive than their oxygen-containing counterparts but exhibit unique biological activities that make them valuable in medicinal chemistry .

List of Similar Compounds

- Chromones

- Thiochromones

- Thioflavones

- Thiochromenes

Biologische Aktivität

Thiochroman-4-one, 3-methyl- is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, focusing on its potential applications in treating various diseases, including parasitic infections and cancer. The following sections will detail the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.

1. Synthesis of Thiochroman-4-one Derivatives

Thiochroman-4-one can be synthesized through several methods, commonly involving the reaction of thiophenol with β-halopropionic acids or β-butyrolactones. Recent advancements have introduced more efficient synthetic routes that yield derivatives with enhanced biological activity. For instance, the introduction of vinyl sulfone moieties has been shown to significantly increase antileishmanial activity while maintaining low cytotoxicity against human macrophages .

2.1 Antiparasitic Activity

Recent studies have highlighted the effectiveness of thiochroman-4-one derivatives against tropical disease parasites such as Leishmania panamensis and Trypanosoma brucei. Notably, compounds with vinyl sulfone groups exhibited EC50 values below 10 μM, indicating potent activity against these pathogens. For example, compound 4j demonstrated an EC50 of 3.23 μM against Leishmania, outperforming traditional treatments like amphotericin B .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| 4j | 3.23 | 174 |

| 4l | <10 | >100 |

2.2 Anticancer Activity

Thiochroman-4-one derivatives have also shown promise as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and oxidative stress induction. A study reported that certain thiochroman derivatives exhibited IC50 values ranging from 19.41 μM to 29.27 μM against human tumor cell lines, indicating significant cytotoxic effects .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 11 | 19.41 | ECV304 (endothelial) |

| 12 | 29.27 | Various human tumors |

3. Structure-Activity Relationships (SAR)

The biological activity of thiochroman-4-one derivatives is closely linked to their structural features. Modifications such as electron-withdrawing groups on the phenyl ring and the presence of vinyl sulfone moieties have been shown to enhance activity against parasites and cancer cells . The following table summarizes key findings regarding structural modifications:

| Modification | Effect on Activity |

|---|---|

| Vinyl sulfone moiety | Increases antileishmanial activity |

| Electron-withdrawing groups | Enhances cytotoxicity against cancer cells |

Case Study 1: Antileishmanial Activity

A series of thiochroman-4-one derivatives were tested for their antileishmanial properties. The study found that compounds with vinyl sulfones had high selectivity indices and low cytotoxicity, making them suitable candidates for further development in treating leishmaniasis .

Case Study 2: Anticancer Potential

In another study, thiochroman-4-one derivatives were evaluated for their anticancer properties against multiple human cancer cell lines. The results indicated that these compounds could induce apoptosis effectively, suggesting a potential role in cancer therapy .

Eigenschaften

IUPAC Name |

3-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJJYQRFPYKZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-17-5 | |

| Record name | 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.